Cas no 74011-58-8 (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- enoxacin
- 1-Ethyl-6-Fluoro-1,4-Dihydro-4-Oxo-7-(1-Piperazinyl)-1,8-Naphthyridine-3-Carboxylic Acid
- Abenox
- AT 2266
- at-2266
- ci919
- enoram
- Enoxen
- Enoxor
- ENX
- flumark
- Gyramid
- Humark
- Penetrex
- Enoxacine
- Enoxacino
- Comprecin
- Enoxacinum
- Bactidan
- Almitil
- Enoxin
- Enoxacinum [Latin]
- Enoxacine [French]
- enofloxacin
- Enoxacino [Spanish]
- Enoxacin (Penetrex)
- CI 919
- Enoksetin
- PD 107779
- 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Bactidron
- C15H17FN
- NCGC00016927-06
- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
- NSC-629661
- SMR000058233
- MLS000069645
- 1-Ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid
- KBioGR_000651
- DivK1c_000420
- NCI60_009618
- KBio2_004587
- CAS-74011-58-8
- Enoxacin (USAN/INN)
- ENOXACIN [ORANGE BOOK]
- HY-B0268
- AB00052328_11
- J01MA04
- C06979
- 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- KS-5190
- BSPBio_000445
- Enoxacin sesquihydrate;AT-2266 hydrate;CI-919 hydrate
- ENOXACIN [USAN]
- FT-0630825
- NCGC00016927-04
- HMS2092N20
- BRD-K78113049-001-07-1
- KBioSS_002019
- Enoxacin, analytical standard
- NCGC00016927-10
- IDI1_000420
- Prestwick1_000353
- BSPBio_003080
- ENOXACIN (MART.)
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
- SR-01000000202-2
- BDBM50296358
- CI-919
- NSC 627409
- UNII-325OGW249P
- EN300-122627
- NCGC00016927-11
- 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-
- SW196857-3
- Prestwick0_000353
- HMS1569G07
- Oprea1_147866
- CHEBI:157175
- BPBio1_000491
- A837996
- ENOXACIN [WHO-DD]
- 84294-96-2 (.1.5H2O)
- NSC-758416
- KBio1_000420
- Q1639616
- PD107779
- CCG-39452
- NSC 629661
- HMS3655M08
- Prestwick3_000353
- SPECTRUM1503215
- Enoxacin [USAN:INN:BAN:JAN]
- SPBio_001802
- NSC758416
- SR-01000000202
- SBI-0051788.P002
- s1756
- BRN 3628995
- NSC629661
- Enofloxacine
- 1,8-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)
- BRD-K78113049-001-05-5
- Spectrum2_001731
- BIDD:GT0191
- 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid
- HMS1922I17
- NCGC00016927-03
- Epitope ID:119069
- KBio2_007155
- 74011-58-8
- NCGC00023864-03
- 1-ethyl-6-fluoranyl-4-oxidanylidene-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid
- ENOXACIN [MI]
- SPBio_002366
- Z1544404495
- HMS3372A12
- Tox21_110688
- Spectrum_001539
- NCGC00178309-01
- MFCD00133308
- NCGC00023864-04
- DB00467
- ENOXACIN [INN]
- HMS501E22
- DTXSID5022984
- D00310
- CCRIS 5242
- NCGC00016927-02
- NCGC00016927-01
- Spectrum3_001570
- NCGC00016927-07
- 1, 6-fluoro-1,4-dihydro- 4-oxo-7-piperazinyl
- AT 2266;CI 919
- Tox21_110688_1
- Penetrex (TN)
- Enoxacinum (Latin)
- BCBcMAP01_000009
- SR-01000000202-3
- MLS006011976
- HMS3715H13
- 1-ethyl-6-fluoro-4-oxo-7-piperazinylhydropyridino[2,3-b]pyridine-3-carboxylic acid
- BRD-K78113049-001-12-1
- KBio2_002019
- Spectrum5_001044
- Enoxacin (hydrate)
- Prestwick_708
- NCGC00178309-02
- AB00052328-09
- SCHEMBL33963
- 325OGW249P
- HMS2090E10
- DTXCID002984
- NS00000506
- ENOXACIN [MART.]
- ENOXACIN [VANDF]
- NCGC00016927-08
- 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- HMS2233K20
- NINDS_000420
- GTPL8882
- AKOS015838626
- NCGC00016927-05
- BCP22623
- PD-107779
- AB00052328_10
- Spectrum4_000166
- SMP1_000113
- 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-(1,8)naphthyridine-3-carboxylic acid
- E0762
- Pharmakon1600-01503215
- Prestwick2_000353
- KBio3_002580
- CHEMBL826
- Enoxacina
- BRD-K78113049-001-17-0
- BRD-K78113049-001-15-4
- BRD-K78113049-001-16-2
- DB-055829
-
- MDL: MFCD00133308
- インチ: 1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)
- InChIKey: IDYZIJYBMGIQMJ-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C2C(C(C(=O)O[H])=C([H])N(C([H])([H])C([H])([H])[H])C2=NC=1N1C([H])([H])C([H])([H])N([H])C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 320.12800
- どういたいしつりょう: 320.128
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): -0.2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 85.8
じっけんとくせい
- 色と性状: 白色または淡黄褐色の結晶または結晶粉末、無臭で苦味がある
- 密度みつど: 1.2931 (estimate)
- ゆうかいてん: 223-229°C
- ふってん: 569.9±50.0 °C at 760 mmHg
- フラッシュポイント: 298.4±30.1 °C
- すいようせい: 50 mg/ml in 1 M NaOHSlightly soluble in sodium hydroxide, dimethyl sulfoxide, chloroform and methanol. Insoluble in water.
- PSA: 87.46000
- LogP: 1.05710
- ようかいせい: 氷酢酸に溶けやすく、メタノールに微溶解し、クロロホルムやアセトンに極微溶解し、エタノール、エーテル、水にほとんど溶けない
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:2
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26; S36/37
- RTECS番号:QN2800000
-
危険物標識:
- ちょぞうじょうけん:4°C, protect from light
- リスク用語:R36/37/38
- どくせい:LD50 in male, female mice, male, female rats (mg/kg): 327, 391, 236, 294 i.v.; 1237, 1320, >2000, >2000 s.c.; all >5000 orally (Senda)
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 税関データ
- 税関コード:29335995
- 税関データ:
中国税関コード:
29335995
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-5190-5MG |
Enoxacin |
74011-58-8 | >97% | 5mg |
£42.00 | 2025-02-08 | |
Apollo Scientific | PC450274-5g |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid |
74011-58-8 | 98% | 5g |
£40.00 | 2025-02-21 | |
Enamine | EN300-122627-0.05g |
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
74011-58-8 | 92.0% | 0.05g |
$19.0 | 2025-03-21 | |
Key Organics Ltd | KS-5190-1MG |
Enoxacin |
74011-58-8 | >97% | 1mg |
£36.00 | 2025-02-08 | |
abcr | AB348849-100g |
Enoxacin, 95%; . |
74011-58-8 | 95% | 100g |
€1050.00 | 2025-02-18 | |
LKT Labs | E5358-5 g |
Enoxacin |
74011-58-8 | ≥98% | 5g |
$280.90 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E31960-1g |
Enoxacin |
74011-58-8 | 98% | 1g |
¥148.0 | 2021-09-09 | |
Apollo Scientific | PC450274-25g |
1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid |
74011-58-8 | 98% | 25g |
£91.00 | 2025-02-21 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YE4678-25g |
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |
74011-58-8 | ≥99% | 25g |
¥750元 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0717L-1 mL * 10 mM (in DMSO) |
Enoxacin |
74011-58-8 | 99.82% | 1 mL * 10 mM (in DMSO) |
¥410.00 | 2022-02-28 |
1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 関連文献
-
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-
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-
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-
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-
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-
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-
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-
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-
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1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acidに関する追加情報
Research Brief on 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 74011-58-8)
The compound 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 74011-58-8) has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical biology fields. This naphthyridine derivative is structurally related to fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity. However, recent studies have expanded its scope beyond antimicrobial applications, exploring its utility in targeted therapies and biochemical research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a DNA gyrase inhibitor, highlighting its enhanced binding affinity compared to traditional fluoroquinolones. The research utilized X-ray crystallography to elucidate the molecular interactions at the enzyme's active site, revealing unique hydrogen bonding patterns with the piperazine moiety. These findings suggest potential for developing next-generation antibacterial agents with reduced resistance profiles.
In parallel research, the compound's fluorescent properties have been exploited for biochemical applications. A 2024 paper in Analytical Biochemistry demonstrated its use as a pH-sensitive probe in cellular imaging, with the carboxylic acid group serving as a tunable fluorophore. The study reported a remarkable Stokes shift of 120 nm, making it particularly useful for multiplexed detection systems in live-cell microscopy.
Recent patent filings (WO2023/154672) have explored structural modifications of the core scaffold to enhance pharmacokinetic properties. One notable derivative replaces the ethyl group at position 1 with a cyclopropyl moiety, showing improved blood-brain barrier penetration in preclinical models. This modification opens possibilities for central nervous system-targeted therapies, particularly in treating bacterial meningitis.
The compound's safety profile was evaluated in a 2024 toxicology study published in Chemical Research in Toxicology. Acute toxicity testing in rodent models showed favorable results, with an LD50 > 2000 mg/kg via oral administration. However, the study noted potential nephrotoxicity at high doses, warranting further investigation in chronic exposure models.
Emerging applications in chemical biology include its use as a building block for PROTAC (proteolysis targeting chimera) development. Researchers at MIT recently reported (2024, ACS Chemical Biology) successful conjugation of the naphthyridine core to E3 ligase ligands, creating novel degrader molecules for bacterial target proteins. This approach represents a promising strategy against drug-resistant pathogens.
Future research directions include exploration of the compound's potential in antiviral therapies. Preliminary in silico docking studies suggest possible inhibition of viral polymerases, though experimental validation remains ongoing. The compound's unique chemical features - particularly the fluorine atom at position 6 and the piperazine ring - appear crucial for this emerging application.
74011-58-8 (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) 関連製品
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